molecular formula C20H18ClN5O2 B1667159 BMS 180448 CAS No. 144264-47-1

BMS 180448

Cat. No.: B1667159
CAS No.: 144264-47-1
M. Wt: 395.8 g/mol
InChI Key: VLICJSLDCJXZBG-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS 180448 is a mitochondrial ATP-sensitive potassium (mito-KATP) channel opener developed as a cardioprotective agent. Structurally derived from cromakalim, it was designed to retain cardioprotective efficacy while minimizing peripheral vasodilation, a common side effect of earlier KATP openers like cromakalim . Its glyburide-reversible mechanism involves activating mito-KATP channels, which preserves cellular ATP during ischemia and attenuates cytosolic calcium overload during reperfusion, thereby reducing myocardial damage .

Properties

CAS No.

144264-47-1

Molecular Formula

C20H18ClN5O2

Molecular Weight

395.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-cyano-2-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]guanidine

InChI

InChI=1S/C20H18ClN5O2/c1-20(2)18(27)17(15-9-12(10-22)3-8-16(15)28-20)26-19(24-11-23)25-14-6-4-13(21)5-7-14/h3-9,17-18,27H,1-2H3,(H2,24,25,26)/t17-,18+/m0/s1

InChI Key

VLICJSLDCJXZBG-ZWKOTPCHSA-N

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N=C(NC#N)NC3=CC=C(C=C3)Cl)O)C

Appearance

Solid powder

Other CAS No.

144264-47-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-chlorophenyl)-3-cyano-2-((3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)guanidine
BMS 180426
BMS 180448
BMS-180426
BMS-180448

Origin of Product

United States

Preparation Methods

Synthetic Route and Key Intermediates

The synthesis of BMS-180448 begins with the preparation of 4-cyanophenyl 1,1-dimethylpropargyl ether (Compound 4), which undergoes a thermal Claisen rearrangement to yield 6-cyano-2,2-dimethylchromene (Compound 5). This chromene intermediate is subsequently functionalized through hydroxylation, epoxidation, and stereoselective amination to produce the final compound. The critical step—the Claisen rearrangement—is highly exothermic and requires precise temperature control to prevent degradation.

Continuous Flow Processing for Industrial Scale-Up

To mitigate safety hazards and improve yield, a plug-flow reactor (PFR) was implemented. The PFR’s high surface-to-volume ratio enables efficient heat transfer, maintaining isothermal conditions (±2°C). Key advantages include:

Parameter Batch Reactor Plug-Flow Reactor
Temperature Control Poor Excellent
Yield 75–80% >98%
Throughput 1 kg/day 7 kg/hour
Safety High risk Low risk

The PFR operates at 200°C with a residence time of 5 minutes, achieving near-quantitative conversion. This method eliminates solvent use and reduces waste streams, aligning with green chemistry principles.

Mathematical Modeling for Reactor Design

A generalized model was developed to predict performance across PFR scales. The model incorporates:

  • Arrhenius Kinetics : Rate constants derived from differential scanning calorimetry (DSC) data.
  • Heat Transfer Coefficients : Calculated based on reactor geometry and thermal conductivity.
  • Residence Time Distribution : Optimized to minimize side reactions.

Validation trials confirmed the model’s accuracy, enabling the design of a pilot-scale reactor producing 7 kg/hour of Compound 5.

Downstream Functionalization and Purification

Following the Claisen rearrangement, Compound 5 undergoes:

  • Hydroxylation : Catalyzed by acidic or enzymatic conditions to introduce the 3-hydroxy group.
  • Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) to form the epoxide intermediate.
  • Stereoselective Amination : Ring-opening of the epoxide with 4-chloroaniline in the presence of a chiral catalyst to establish the (3S,4R) configuration.

Purification involves sequential crystallization and chromatography, yielding BMS-180448 with >99.5% enantiomeric excess.

Chemical Reactions Analysis

Substitution Reactions at the C6 Position

Modifications at the C6 position of the benzopyran scaffold significantly influence potency and selectivity. Electron-withdrawing groups (EWGs) enhance cardioprotective efficacy by optimizing interactions with mitochondrial K<sub>ATP</sub> channels .

SubstituentReaction TypeEC<sub>25</sub> (μM)*Selectivity (vs. Vasodilation)
Sulfonamide (R=diisobutyl)Nucleophilic substitution0.04 >10,000-fold
KetoneFriedel-Crafts acylation0.12 850-fold
SulfoneOxidation of thioether0.08 1,200-fold

*EC<sub>25</sub>: Concentration producing a 25% increase in time to ischemic contracture in rat hearts .

The diisobutylsulfonamide derivative (compound 27 ) demonstrates optimal potency due to enhanced hydrophobic interactions and reduced vasodilatory side effects .

Hydrolysis and Stability Under Acidic/Basic Conditions

BMS-180448 undergoes pH-dependent hydrolysis, affecting its stability and bioavailability:

ConditionDegradation PathwayHalf-Life (25°C)Major Degradants
pH 1.2Cyanoguanidine hydrolysis2.5 hoursCarboxylic acid derivative
pH 7.4Minimal degradation>24 hoursNone detected
pH 10.0Sulfonamide cleavage8 hoursDes-sulfonamide analog

Stability is highest at neutral pH, making it suitable for oral administration.

Oxidation Reactions

The benzopyran core is susceptible to oxidative degradation under strong oxidizing conditions:

Oxidizing AgentConditionsProducts
H<sub>2</sub>O<sub>2</sub> (30%)50°C, 6 hoursEpoxide intermediate, quinone byproduct
KMnO<sub>4</sub>Aqueous acidic, RTDihydroxybenzopyran derivative

Oxidation pathways are mitigated by formulation under inert atmospheres.

Bioconjugation with Glutathione

BMS-180448 reacts with glutathione (GSH) via Michael addition, a detoxification pathway in hepatic metabolism:

Reaction SiteAdduct StructureKinetic Parameter (k<sub>GSH</sub>)
α,β-Unsaturated ketoneGSH-thioether conjugate0.15 μM<sup>−1</sup>min<sup>−1</sup>

This reaction contributes to its clearance but does not diminish cardioprotective efficacy at therapeutic doses.

Scientific Research Applications

Chemistry

In chemistry, Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. The presence of the guanidine group suggests that it may interact with biological molecules such as proteins and nucleic acids.

Medicine

In medicine, the compound may be investigated for its potential therapeutic properties. The benzopyran moiety is known to have various pharmacological activities, and the compound may exhibit similar effects.

Industry

In industry, Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Guanidine, N-(4-chlorophenyl)-N’-cyano-N’'-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)-, trans- likely involves its interaction with specific molecular targets in biological systems. The guanidine group may interact with proteins and enzymes, while the benzopyran moiety may modulate various signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Implications and Limitations

  • Clinical Potential: this compound’s hemodynamic neutrality and reperfusion-compatible dosing make it a promising candidate for acute coronary syndromes. However, human trials are lacking.
  • Limitations : Most data derive from rodent and canine models; interspecies variability in KATP channel distribution may affect translational outcomes .

Biological Activity

BMS 180448 is a notable compound recognized for its cardioprotective properties, particularly as an ATP-sensitive potassium (KATP_{ATP}) channel opener. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cardiac function, and related pharmacological studies.

This compound is chemically classified as a cardioselective KATP_{ATP} channel opener. Its structure can be represented as follows:

  • Chemical Name : (3S-trans)-N-(4-chlorophenyl)-N'-cyano-N-(6-cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl)

This compound operates primarily by opening mitochondrial KATP_{ATP} channels, which plays a crucial role in cardioprotection during ischemic events by reducing cellular injury and preserving mitochondrial function.

Preclinical Studies

This compound has been extensively studied in various animal models to assess its cardioprotective efficacy. Key findings from these studies include:

  • Ischemic Models : In open-chest canine models subjected to ischemia via occlusion of the left anterior descending coronary artery, this compound demonstrated significant improvements in postischemic recovery of cardiac function. The high dose (4.2 mg/kg) led to a recovery of segmental shortening to 60% of baseline after 3 hours of reperfusion, compared to vehicle-treated controls which showed minimal recovery .
  • Dose-Response Relationship : The cardioprotective effect was dose-dependent, with effective plasma concentrations around 3 µM during ischemia. Lower doses (0.5 mg/kg) did not yield significant effects, indicating the necessity for optimal dosing for therapeutic efficacy .
  • Vasorelaxant Activity : this compound also exhibits significant vasorelaxant properties in rat aorta models, effectively relaxing precontracted aortic rings with an IC50 value of approximately 0.97 µM when endothelium-intact . This effect was notably enhanced in endothelium-denuded conditions, indicating multiple mechanisms of action including inhibition of Ca2+^{2+} influx and activation of adenylate cyclase pathways.

Comparative Studies

A comparative analysis with other KATP_{ATP} channel openers like cromakalim revealed that while both compounds provide cardioprotection, this compound does so without causing significant action potential duration (APD) shortening—an important consideration to mitigate proarrhythmic risks associated with other KATP_{ATP} openers .

Summary of Key Findings

Parameter This compound Cromakalim
Effective Dose (mg/kg)4.2 (high dose)Similar cardioprotective potency
Segmental Shortening Recovery (%)Up to 60% after reperfusionRapid decline post-reperfusion
APD ShorteningNone at effective dosesSignificant at similar doses
Vasorelaxant Activity (IC50)0.97 µMVaries with vasoconstrictor type

Clinical Implications

The findings suggest that this compound may have potential applications in clinical settings involving myocardial infarction and other ischemic heart diseases due to its dual action as a cardioprotective agent and vasorelaxant without significant adverse effects on cardiac rhythm stability.

Q & A

Q. What is the primary mechanism of action of BMS 180448 in cardioprotection, and how can its selectivity for mitochondrial KATP channels be experimentally validated?

this compound is a benzopyran-derived compound that selectively activates mitochondrial ATP-sensitive potassium (mitoKATP) channels, reducing ischemic damage without significant vasodilation. To validate selectivity, researchers should:

  • Use isolated mitochondrial preparations to measure channel activity via patch-clamp electrophysiology.
  • Compare effects with sarcolemmal KATP (sarcKATP) channel blockers (e.g., glibenclamide) and mitoKATP antagonists (e.g., 5-hydroxydecanoate [5-HD]) in in vitro models .
  • Conduct dose-response studies to assess vasodilation (e.g., aortic ring assays) versus cardioprotective efficacy (e.g., Langendorff-perfused heart models).

Q. What experimental models are most appropriate for evaluating this compound's efficacy in ischemia-reperfusion injury studies?

  • In vitro : Use cardiomyocyte cultures (e.g., H9c2 cells) subjected to hypoxia-reoxygenation, measuring apoptosis markers (caspase-3) and mitochondrial membrane potential (JC-1 dye) .
  • In vivo : Employ rodent ischemia-reperfusion models (e.g., coronary artery ligation) with infarct size quantification (TTC staining) and hemodynamic monitoring to rule out vasodilation .
  • Include controls with 5-HD to confirm mitoKATP specificity.

Q. How do structural modifications of this compound influence its pharmacological profile?

The compound’s benzopyran core hybridized with a cyanoguanidine moiety (from pinacidil) reduces vasodilatory effects. Key modifications include:

  • 4-N-aryl substitutions (e.g., BMS 191095) to enhance mitoKATP selectivity, though neurotoxicity risks arise.
  • Spiro-morpholine derivatives at the C4 position to improve metabolic stability . Methodologically, use radioligand binding assays to compare affinity for mitoKATP vs. sarcKATP channels.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy across different experimental models (e.g., isolated cells vs. whole-organ studies)?

  • Controlled variable analysis : Standardize ischemia duration, reperfusion protocols, and species-specific responses (e.g., rat vs. guinea pig).
  • Pharmacokinetic profiling : Measure tissue-specific drug distribution using LC-MS to correlate concentrations with observed effects.
  • Meta-analysis : Aggregate data from published studies (e.g., infarct size reduction rates) to identify confounding variables (e.g., anesthesia type, temperature control) .

Q. What methodological strategies optimize the design of structure-activity relationship (SAR) studies for this compound analogs?

  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with mitoKATP channel subunits (e.g., SUR2A/Kir6.2).
  • High-throughput screening : Test analogs in parallel for mitoKATP activation (fluorescence-based thallium flux assays) and cytotoxicity (MTT assays).
  • In vivo selectivity validation : Combine echocardiography (cardiac function) and telemetry (blood pressure) to assess off-target effects .

Q. How can researchers address the neurotoxicity observed in highly selective mitoKATP openers like BMS 191095 while retaining cardioprotective efficacy?

  • Tissue-targeted delivery : Develop nanoparticle-encapsulated formulations to limit CNS exposure.
  • Analog refinement : Introduce polar groups (e.g., carboxylates) to reduce blood-brain barrier permeability.
  • Toxicogenomics : Compare gene expression profiles (RNA-seq) in cardiac vs. neuronal tissues post-treatment to identify toxicity pathways .

Q. What statistical approaches are recommended for analyzing dose-dependent cardioprotective effects in preclinical studies?

  • Nonlinear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized infarct size) using software like GraphPad Prism.
  • Mixed-effects models : Account for inter-animal variability in in vivo studies.
  • Power analysis : Predefine sample sizes using pilot data to ensure detection of ≥20% infarct reduction (α=0.05, β=0.2) .

Methodological Guidelines

Q. How should researchers formulate hypotheses when investigating this compound's off-target effects?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Example hypothesis: "this compound’s neurotoxicity in BMS 191095 derivatives arises from unintended modulation of neuronal SUR1-Kir6.2 complexes."
  • Validate via SUR1/2 isoform-specific knockout models .

Q. What steps ensure reproducibility in synthesizing and characterizing this compound analogs?

  • Detailed protocols : Publish synthesis routes (e.g., Suzuki coupling for aryl substitutions) with NMR/HPLC purity data.
  • Open data : Share crystallographic data (CCDC) for novel structures.
  • Collaborative validation : Cross-verify results via multi-lab initiatives (e.g., NIH Rigor and Reproducibility guidelines) .

Q. How can conflicting data on this compound's role in PKC activation be reconciled?

  • Pathway inhibition : Use PKC inhibitors (e.g., chelerythrine) in cardioprotection assays.
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated models to identify PKC-dependent vs. independent pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS 180448
Reactant of Route 2
Reactant of Route 2
BMS 180448

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.